molecular formula C12H9F6N3O4 B2424931 1,6-Naphthyridin-2-amine bis(2,2,2-trifluoroacetate) CAS No. 2219373-65-4

1,6-Naphthyridin-2-amine bis(2,2,2-trifluoroacetate)

Cat. No.: B2424931
CAS No.: 2219373-65-4
M. Wt: 373.211
InChI Key: JMVOZWZTHMJTSR-UHFFFAOYSA-N
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Description

1,6-Naphthyridin-2-amine bis(2,2,2-trifluoroacetate) is a chemical compound with the molecular formula C8H7N3.2C2HF3O2. It is a derivative of naphthyridine, a heterocyclic compound containing nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-Naphthyridin-2-amine bis(2,2,2-trifluoroacetate) typically involves the reaction of 1,6-naphthyridin-2-amine with trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Material: 1,6-Naphthyridin-2-amine

    Reagent: Trifluoroacetic acid

    Reaction Conditions: The reaction is usually conducted at room temperature with stirring to ensure complete mixing of the reactants.

Industrial Production Methods

In an industrial setting, the production of 1,6-Naphthyridin-2-amine bis(2,2,2-trifluoroacetate) may involve large-scale reactors and automated systems to control the reaction parameters. The process may include steps such as purification and crystallization to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1,6-Naphthyridin-2-amine bis(2,2,2-trifluoroacetate) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced naphthyridine compounds.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield naphthyridine oxides, while reduction can produce naphthyridine amines .

Scientific Research Applications

1,6-Naphthyridin-2-amine bis(2,2,2-trifluoroacetate) has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    1,5-Naphthyridin-2-amine: Another naphthyridine derivative with similar chemical properties.

    1,8-Naphthyridin-2-amine: A compound with a different nitrogen atom arrangement in the naphthyridine ring.

Uniqueness

1,6-Naphthyridin-2-amine bis(2,2,2-trifluoroacetate) is unique due to its trifluoroacetate groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability and reactivity, making it suitable for various applications in research and industry .

Properties

IUPAC Name

1,6-naphthyridin-2-amine;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3.2C2HF3O2/c9-8-2-1-6-5-10-4-3-7(6)11-8;2*3-2(4,5)1(6)7/h1-5H,(H2,9,11);2*(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMVOZWZTHMJTSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C=NC=C2)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F6N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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